molecular formula C14H16N2O4 B14935794 N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide

Cat. No.: B14935794
M. Wt: 276.29 g/mol
InChI Key: ZBXXOEFNJNRJDU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide is a complex organic compound that features a furan ring and a pyridine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide typically involves the following steps:

    Formation of the Furan-2-yl Ethylamine: This can be achieved by reacting furan-2-carboxylic acid with ethylamine under acidic conditions.

    Synthesis of 4-Hydroxy-6-methylpyridine: This intermediate can be synthesized through various methods, including the reaction of 2,6-dimethylpyridine with hydroxylamine.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethylamine with 4-hydroxy-6-methylpyridine using an acylation reaction to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide involves its interaction with specific molecular targets. The furan and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, while the acetamide linkage can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-(4-hydroxy-6-methylpyridin-3-yloxy)acetamide
  • N-(1-furan-2-ylethyl)-2-(2-nitrophenoxy)-N-pyridin-2-ylacetamide
  • N-furan-2-ylmethyl-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furan and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide

InChI

InChI=1S/C14H16N2O4/c1-10-7-12(17)13(8-16-10)20-9-14(18)15-5-4-11-3-2-6-19-11/h2-3,6-8H,4-5,9H2,1H3,(H,15,18)(H,16,17)

InChI Key

ZBXXOEFNJNRJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)NCCC2=CC=CO2

Origin of Product

United States

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